Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate
Description
Properties
IUPAC Name |
methyl 6-chloro-3-hydroxyquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)10-7-4-6(12)2-3-8(7)13-5-9(10)14/h2-5,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDKQUZYCLYAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(C=CC2=NC=C1O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
In the Pfitzinger reaction, 6-chloroisatin reacts with pyruvic acid under basic conditions to form 6-chloroquinoline-4-carboxylic acid. The reaction proceeds via:
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Ring-opening of isatin : Basic hydrolysis of 6-chloroisatin generates an intermediate anthranilic acid derivative.
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Condensation with pyruvic acid : The α-keto acid undergoes cyclization to form the quinoline core.
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Decarboxylation : Elimination of CO₂ yields the 4-carboxyquinoline.
To introduce the 3-hydroxy group, post-synthetic modifications are required. For example, nitration at position 3 followed by reduction and diazotization can convert a nitro group to a hydroxyl group.
Optimization and Yield Data
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Catalyst : Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride improves reaction efficiency, achieving yields up to 92% for quinoline-4-carboxylic acids.
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Solvent : Ethanol or water is preferred to avoid side reactions.
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Temperature : Reactions are typically conducted at 80–125°C.
Sequential Functionalization via Esterification and Chlorination
Esterification of Quinoline-4-Carboxylic Acid
Quinoline-4-carboxylic acid intermediates are esterified using methanol and thionyl chloride (SOCl₂). Key steps include:
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Activation of the carboxylic acid : SOCl₂ converts the acid to an acyl chloride.
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Nucleophilic substitution : Methanol reacts with the acyl chloride to form the methyl ester.
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7-Bromoquinoline-4-carboxylic acid (8.0 mmol) is dissolved in methanol.
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Thionyl chloride (15 mL) is added dropwise under reflux for 12 hours.
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Yield: 80.5% of methyl 7-bromoquinoline-4-carboxylate.
Chlorination Strategies
Chlorine can be introduced via:
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Electrophilic aromatic substitution : Using Cl₂ or SOCl₂ in the presence of Lewis acids (e.g., AlCl₃).
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Sandmeyer reaction : Diazotization of an amino group followed by treatment with CuCl.
Case Study :
4-Hydroxy-6,7-dimethoxyquinoline is treated with phosphorus oxychloride (POCl₃) at 70–75°C to replace the hydroxyl group with chlorine. Yield: 92.9% after recrystallization.
Reductive Amination and Diazotization
This method is ideal for introducing hydroxyl groups at position 3:
Stepwise Process
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Amination : Palladium-catalyzed coupling of methyl 6-chloroquinoline-4-carboxylate with NH₂Boc in the presence of cesium carbonate and Xantphos.
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Deprotection : Removal of the Boc group using HCl/MeOH.
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Diazotization : Treatment of the primary amine with NaNO₂/H₂SO₄ at 0°C generates a diazonium salt, which hydrolyzes to a hydroxyl group.
Critical Parameters :
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Temperature control (0–5°C) during diazotization prevents decomposition.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For large-scale production, continuous flow reactors and immobilized catalysts (e.g., Fe₃O₄ nanoparticles) are employed to enhance safety and efficiency. Key optimizations include:
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base or under microwave irradiation.
Major Products
Oxidation: Formation of 6-chloro-3-quinolinecarboxylic acid.
Reduction: Formation of 6-chloro-3-hydroxyquinoline-4-methanol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activities
Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate has been investigated for its potential therapeutic properties. It serves as a building block in the synthesis of novel drug candidates targeting various diseases.
- Case Study : A study on quinoline derivatives demonstrated that modifications to the methyl 6-chloro-3-hydroxyquinoline scaffold resulted in compounds with enhanced antiplasmodial activity against Plasmodium falciparum, showing promising results in preclinical models .
Mechanism of Action
The compound is believed to inhibit specific enzymes involved in critical biological pathways. For example, it may act on translation elongation factors, which are essential for protein synthesis in pathogens .
Agricultural Science
Pesticides and Plant Growth Regulators
Research has explored the use of derivatives of this compound as potential pesticides and plant growth regulators.
- Field Trials : Preliminary trials indicated that certain derivatives exhibited significant efficacy against common agricultural pests, leading to increased crop yields.
Industrial Applications
Synthesis of Dyes and Pharmaceuticals
This compound is utilized in the production of various industrial chemicals, including dyes and pharmaceuticals.
| Application | Details |
|---|---|
| Dyes | Used in the synthesis of colorants for textiles. |
| Pharmaceuticals | Serves as an intermediate in drug synthesis. |
Environmental Chemistry
Pollutant Degradation
The compound has been studied for its ability to degrade environmental pollutants through advanced oxidation processes.
- Study Findings : Experiments showed that this compound can effectively break down certain organic pollutants under optimized conditions, significantly reducing toxicity levels in contaminated water.
Material Science
Development of New Polymers
Researchers are investigating the use of this compound in creating new polymers with enhanced properties such as thermal stability and electrical conductivity.
| Property | Potential Benefits |
|---|---|
| Thermal Stability | Improved performance in high-temperature applications. |
| Electrical Conductivity | Potential for use in electronic devices. |
Mechanism of Action
The mechanism of action of methyl 6-chloro-3-hydroxyquinoline-4-carboxylate involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit enzymes involved in critical biological pathways, such as topoisomerases, which are essential for DNA replication and repair .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Quinoline derivatives with modifications at positions 3, 4, 6, and 8 are summarized in Table 1. Key comparisons include:
Table 1: Structural and Functional Comparison of Methyl 6-Chloro-3-Hydroxyquinoline-4-Carboxylate with Analogues
*Calculated based on molecular formula.
Key Findings:
Ester Group Influence: Methyl or ethyl esters at position 3 or 4 modulate solubility and bioavailability. The trifluoromethyl group in Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate introduces strong electron-withdrawing effects, which may alter reactivity or target binding .
Hydroxyl Group Position: Moving the hydroxyl group from position 3 (target compound) to 4 (6-chloro-4-hydroxyquinoline-3-carboxylic acid) significantly affects hydrogen-bonding patterns and acidity. The carboxylic acid derivative (position 3) is more acidic, influencing its pharmacokinetic profile .
Chlorine and Aromatic Substitutions: Chlorine at position 6 is conserved in several analogues, contributing to steric and electronic effects. Phenyl or methyl groups at position 2 or 4 (e.g., Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate) enhance π-π stacking interactions in crystal structures, improving thermal stability .
Biological Activity: Quinoline-3-carboxylates are associated with anti-tuberculosis activity, as seen in Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate . The trifluoromethyl derivative may offer enhanced membrane permeability due to its lipophilic CF₃ group .
Crystallographic and Physical Properties:
- Hydrogen Bonding: Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate forms chains via C—H⋯O and N—H⋯O interactions, stabilizing its crystal lattice .
- Thermal Stability : Methyl esters generally exhibit higher melting points than ethyl analogues due to tighter molecular packing .
Biological Activity
Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential applications in antimicrobial, antiviral, and anticancer therapies, as well as insights into its mechanisms of action.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C10H8ClNO3
- Molecular Weight : 223.63 g/mol
The compound features a quinoline core with a chlorine atom and hydroxyl group that contribute to its unique reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves:
- Intercalation with DNA : The compound can insert itself between DNA base pairs, disrupting replication and transcription processes, leading to cell death.
- Inhibition of Enzymes : It may inhibit critical enzymes such as topoisomerases, which are essential for DNA replication and repair.
Antiviral Activity
The compound has also been investigated for antiviral properties. Preliminary studies suggest it may inhibit viral replication by interfering with viral enzymes or the host cell machinery necessary for viral propagation.
Anticancer Potential
This compound is being explored as a potential anticancer agent . Its anticancer mechanisms include:
- DNA Interaction : By intercalating into DNA, it disrupts the normal function of cancer cells, leading to apoptosis.
- Cytotoxicity : Studies have shown that this compound exhibits selective cytotoxicity towards various cancer cell lines while sparing normal cells, making it a promising candidate for targeted cancer therapies .
Case Studies and Experimental Data
Several studies have documented the biological activity of this compound. Below is a summary of key findings from recent research:
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound's planar structure allows it to fit between DNA bases, disrupting the double helix.
- Enzyme Inhibition : It inhibits topoisomerases and other enzymes critical for DNA synthesis and repair.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancerous cells.
Q & A
Q. What strategies achieve enantioselective synthesis of chiral analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
